molecular formula C11H19N3 B2616582 2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-amine CAS No. 1480087-51-1

2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-amine

Cat. No.: B2616582
CAS No.: 1480087-51-1
M. Wt: 193.294
InChI Key: VATRBJDYQXXQQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-amine is a chemical compound with the molecular formula C11H19N3 It is characterized by a cyclopentane ring attached to an amine group and a pyrazole ring substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-amine typically involves the reaction of 1,3-dimethyl-5-pyrazolylmethanol with cyclopentylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as toluene or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dimethyl-5-pyrazolylmethanol
  • Cyclopentylamine
  • 1,3-dimethyl-1H-pyrazole derivatives

Uniqueness

2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclopentane ring and a substituted pyrazole ring makes it a versatile compound for various applications .

Properties

IUPAC Name

2-[(2,5-dimethylpyrazol-3-yl)methyl]cyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3/c1-8-6-10(14(2)13-8)7-9-4-3-5-11(9)12/h6,9,11H,3-5,7,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATRBJDYQXXQQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)CC2CCCC2N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.